3-Butene-1,2-diol

概要

説明

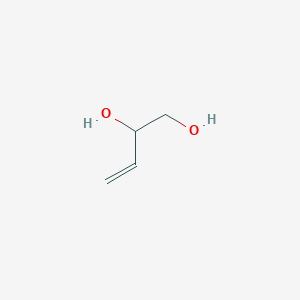

It is a metabolite of 1,3-butadiene and serves as a precursor for synthesizing various chiral building blocks . This compound is characterized by the presence of both hydroxyl and alkene functional groups, making it a versatile intermediate in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: 3-Butene-1,2-diol can be synthesized through the deoxydehydration of erythritol. This process involves a continuous flow procedure that relies on specific assets of multistep continuous flow processing. The reaction typically occurs at high temperatures (225–275°C) and moderate pressures, with short reaction times ranging from 1 to 15 minutes .

Industrial Production Methods: In an industrial setting, this compound is produced using a biobased continuous flow strategy. This method involves the deoxydehydration of erythritol, followed by further conversion into its corresponding carbonate, 4-vinyl-1,3-dioxolan-2-one (vinyl ethylene carbonate), an important industrial building block .

化学反応の分析

Types of Reactions: 3-Butene-1,2-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to form hydroxymethylvinyl ketone using common oxidizing agents.

Reduction: The compound can be reduced to form butanediols under specific conditions.

Substitution: It can undergo substitution reactions to form various derivatives, depending on the reagents and conditions used.

Major Products:

Oxidation Products: Hydroxymethylvinyl ketone.

Reduction Products: Butanediols.

Substitution Products: Various chiral building blocks.

科学的研究の応用

A. Chemistry

3-Butene-1,2-diol serves as an important intermediate in organic synthesis :

- It is utilized in the synthesis of more complex organic molecules and as a building block for various chemical reactions .

- The compound has been shown to participate in dynamic kinetic asymmetric transformations , allowing for the creation of chiral products with high enantiomeric excess .

B. Biology

In biological research, this compound is investigated for its potential:

- Building Block for Biologically Active Compounds : It acts as a precursor in the synthesis of compounds with biological activity, which may have therapeutic applications.

- Toxicological Studies : Research indicates that it is a significant metabolite of 1,3-butadiene and has been studied for its toxicological effects in animal models .

C. Medicine

The compound's potential medicinal applications are notable:

- Pharmaceutical Development : It has been explored for its role in developing drugs targeting various diseases such as HIV and cancer. Its chiral nature allows for the synthesis of specific pharmaceutical agents .

Industrial Applications

This compound finds its place in several industrial processes:

- Polymer Production : It is used in the production of polymers and other industrial chemicals due to its reactive hydroxyl groups and double bond .

Comparative Analysis with Related Compounds

| Compound | Key Characteristics | Applications |

|---|---|---|

| (R)-3-butene-1,2-diol | Chiral; used in asymmetric synthesis | Pharmaceuticals; organic synthesis |

| (S)-3-butene-1,2-diol | Enantiomer with different biological activity | Catalytic processes; organic synthesis |

| 3-butene-1,2-dione | Oxidized form; lacks hydroxyl groups | Intermediate in various chemical reactions |

| Butane-1,2-diol | Saturated analog; different reactivity | Solvent; intermediate in organic synthesis |

作用機序

The mechanism of action of 3-Butene-1,2-diol involves its interaction with various molecular targets and pathways. For instance, during oxidation, it interacts with oxygen to form polyperoxide, which then decomposes or hydrogenates to produce 2-butene-1,4-diol, this compound, or butanediols . Metal catalysts can control the oxidation process, promoting the formation of specific products .

類似化合物との比較

- 1,2-Dihydroxy-3-butene

- 3-Buten-2-ol

- cis-2-Butene-1,4-diol

- 2-Methyl-3-buten-2-ol

Comparison: 3-Butene-1,2-diol is unique due to its dual functionality, possessing both hydroxyl and alkene groups. This makes it more versatile in chemical reactions compared to similar compounds like 3-Buten-2-ol, which lacks the second hydroxyl group, or cis-2-Butene-1,4-diol, which has a different structural arrangement .

生物活性

3-Butene-1,2-diol (BDD) is a significant metabolite of 1,3-butadiene (BD), a widely used industrial chemical known for its carcinogenic potential. Understanding the biological activity of BDD is crucial for assessing its role in the toxicity and carcinogenicity associated with BD exposure. This article reviews the biological activity of BDD, including its metabolic pathways, toxicological effects, and potential applications in medicinal chemistry.

This compound is characterized by the presence of hydroxyl groups and a double bond, which contribute to its reactivity and biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, leading to the formation of different derivatives that may exhibit distinct biological properties.

Metabolic Pathways

BDD is rapidly metabolized in vivo, primarily through oxidative pathways involving alcohol dehydrogenase (ADH) and cytochrome P450 enzymes. Studies have shown that BDD can lead to the formation of reactive intermediates that may contribute to its toxicity. In B6C3F1 mice, doses ranging from 10 to 250 mg/kg resulted in significant alterations in liver function tests and depletion of hepatic glutathione (GSH) levels .

Case Studies on Toxicity

A study investigating the acute toxicity of BDD in male Sprague-Dawley rats and B6C3F1 mice revealed critical insights into species differences in response to BDD exposure:

- Rats : At a dose of 250 mg/kg, 50% of rats died within 24 hours. Observed effects included hypoglycemia and significant liver lesions.

- Mice : Mice administered the same dose exhibited modest liver alterations without mortality or hypoglycemia .

These findings suggest that rats are more sensitive to BDD-induced hepatotoxicity compared to mice, likely due to longer plasma half-lives and sustained GSH depletion in rats .

Antioxidant Properties

Research indicates that BDD may possess antioxidant properties. In vitro studies have demonstrated that it can scavenge free radicals, potentially mitigating oxidative stress in biological systems. However, the precise mechanisms remain under investigation .

Applications in Medicinal Chemistry

Due to its structural features, BDD serves as a valuable intermediate in organic synthesis and medicinal chemistry. It has been explored for its potential use in developing pharmaceuticals targeting various diseases. Its ability to undergo diverse chemical transformations makes it a versatile compound for synthesizing biologically active molecules .

Comparative Analysis with Related Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Hydroxyl groups + double bond | Metabolite of BD; potential antioxidant |

| Butane-1,2-diol | Saturated analog | Less reactive; limited biological activity |

| 3-Butene-1,2-dione | Oxidized form | Different reactivity; potential for toxicity |

特性

IUPAC Name |

but-3-ene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-2-4(6)3-5/h2,4-6H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMIAZBRRZANGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870564 | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid with a mild odor of alcohol; [Acros Organics MSDS] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.24 [mmHg] | |

| Record name | 3-Butene-1,2-diol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

497-06-3, 86161-40-2 | |

| Record name | 3-Butene-1,2-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=497-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000497063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | But-3-ene-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086161402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erythrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butene-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.124 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-BUTENE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP8001HM3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: 3-Butene-1,2-diol is primarily metabolized in the liver through various pathways. It can be oxidized by cytochrome P450 enzymes to form reactive metabolites like hydroxymethylvinyl ketone (HMVK) [, , , ] and 3,4-epoxy-1,2-butanediol (EB-diol) [, , ]. Additionally, alcohol dehydrogenase can oxidize this compound to 1-hydroxy-2-butanone (HBO) []. Conjugation with glutathione, leading to mercapturic acid metabolites, is another significant detoxification pathway [, ].

ANone: The reactive metabolites of this compound, particularly HMVK and EB-diol, are considered potentially toxic. These metabolites can form adducts with DNA and proteins, potentially leading to mutations and cellular damage [, , , , , ]. Studies have shown that this compound administration can lead to hepatic and renal glutathione depletion, indicating oxidative stress [, ]. Additionally, this compound exposure has been linked to hypoglycemia and hepatotoxicity in rats, although the exact mechanisms are not fully understood [, ].

ANone: Yes, significant species differences have been observed. Mice appear to be more efficient than rats at metabolizing 1,3-butadiene, the parent compound of this compound, to the highly reactive 1,2;3,4-diepoxybutane []. This difference in metabolic activation may contribute to the higher susceptibility of mice to 1,3-butadiene-induced carcinogenesis. Additionally, rats exhibit higher urinary excretion of unconjugated this compound compared to mice, suggesting differences in their detoxification mechanisms [].

ANone: The molecular formula of this compound is C4H8O2, and its molecular weight is 88.11 g/mol.

ANone: While the provided research papers don't go into extensive detail about spectroscopic characterization, they do reference the use of various analytical techniques for identification and quantification. These include Gas Chromatography-Mass Spectrometry (GC/MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , ]. These techniques are commonly used to confirm the identity and purity of this compound, analyze its fragmentation patterns, and elucidate its structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。